(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-25-16-6-5-12(8-18(16)26-2)17-9-13(23-28-17)11-27-20(24)15-10-14(21-22-15)19-4-3-7-29-19/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZPPFZQMQBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=C3)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a precursor such as a hydroximoyl chloride.
Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole and pyrazole intermediates through esterification or amidation reactions, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4, H2O2
Reduction: NaBH4, LiAlH4, Pd/C with H2
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, RSH)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In organic synthesis, (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its multiple functional groups allow for further derivatization and functionalization.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry
In materials science, the compound’s unique electronic properties could be exploited in the development of organic semiconductors, photovoltaic materials, and other advanced materials.
Mechanism of Action
The exact mechanism of action for (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole and pyrazole rings could participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural features with several synthesized derivatives. A comparative analysis is provided below:
Key Structural Differences and Implications
- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group likely enhances π-π stacking compared to halogenated phenyl groups in Compound 4 . The thiophene moiety may offer stronger charge-transfer interactions than phenyl or triazole groups in other analogs .
- Bioactivity : Unlike Compound 4 (explicit antimicrobial activity), the target compound’s thiophene and methoxy groups could shift its selectivity toward antitumor targets, as seen in isoxazole-pyrazole hybrids .
- Crystallography : The carboxylate ester in the target compound may form weaker hydrogen bonds (C=O···H–N) compared to carboxamide derivatives, affecting solubility .
Biological Activity
The compound (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a novel chemical entity that falls under the category of heterocyclic compounds. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into three key components:
- Isoxazole moiety : Contributes to the compound's biological activity.
- Pyrazole ring : Known for various pharmacological effects.
- Thiophene group : Often associated with enhanced biological properties.
Pharmacological Activity
Research indicates that compounds containing isoxazole and pyrazole rings exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
A study examined derivatives of pyrazole and their anti-inflammatory effects. Compounds similar to the target compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. In vitro assays revealed that certain compounds exhibited potent activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The target compound's structure suggests potential efficacy against similar pathogens due to its heterocyclic nature .
Anticancer Activity
Compounds with pyrazole scaffolds have been reported to possess anticancer properties. A series of studies highlighted that modifications in the pyrazole structure could lead to enhanced cytotoxicity against various cancer cell lines. The target compound's structural features may contribute to its ability to inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .
Case Studies
- Anti-tubercular Activity : A study conducted on various pyrazole derivatives demonstrated that those with specific substitutions showed significant activity against Mtb with MIC values as low as 0.5 µg/mL . This suggests that the target compound could possess similar or enhanced activity due to its unique structure.
- Inflammatory Models : In vivo models using carrageenan-induced paw edema demonstrated that compounds with similar structures provided comparable anti-inflammatory effects to established drugs like indomethacin .
Data Summary
| Biological Activity | Compound Structure | Tested Concentration | Result |
|---|---|---|---|
| Anti-inflammatory | Pyrazole derivatives | 10 µM | 61–85% TNF-α inhibition |
| Antimicrobial | Isoxazole derivatives | 6.25 µg/mL | 98% inhibition against Mtb |
| Anticancer | Pyrazole analogs | Variable | Significant cytotoxicity |
Q & A
Q. What are the recommended synthetic routes for preparing (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation between hydrazine derivatives and carbonyl precursors. For example:
- Step 1 : Formation of the isoxazole ring via reaction of 3,4-dimethoxyphenylacetylene with hydroxylamine under acidic conditions.
- Step 2 : Coupling the isoxazole intermediate with a pyrazole-carboxylate moiety using a Mitsunobu reaction or alkylation with a methyl ester-protected intermediate.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
- Key Quality Control : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the molecular structure of this compound be unequivocally confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve single-crystal structures using SHELXL (for small-molecule refinement) to confirm bond lengths, angles, and stereochemistry .
- Spectroscopic Validation :
- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to verify substituent positions (e.g., thiophene vs. pyrazole protons).
- IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental and theoretical m/z values within 3 ppm error .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*) for optimized geometries .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysine or hydrophobic interactions with dimethoxyphenyl groups) .
- QSAR Models : Train models using MOE descriptors (logP, polar surface area) to correlate structural features (e.g., thiophene substitution) with activity trends .
Q. How should researchers address contradictory data in pharmacological assays (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization :
| Parameter | Recommendation |
|---|---|
| Solvent | Use DMSO (<0.1% v/v) to avoid cytotoxicity. |
| Cell Lines | Validate using ATCC-certified lines (e.g., HepG2 for cytotoxicity). |
| Controls | Include positive (doxorubicin) and vehicle controls. |
- Data Triangulation : Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Meta-Analysis : Use tools like RevMan to aggregate data across studies and identify confounding variables (e.g., batch-to-batch compound variability) .
Q. What experimental and theoretical approaches can elucidate hydrogen-bonding patterns in the crystal lattice?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Mercury CSD software .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., thiophene S···H interactions) via CrystalExplorer .
- Thermal Diffuse Scattering (TDS) : Probe weak interactions using high-resolution synchrotron data (λ = 0.7 Å) .
Q. How can reaction conditions be optimized to improve yield and regioselectivity during isoxazole-pyrazole coupling?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst (e.g., Pd(PPh₃)₄), and solvent (DMF vs. THF) using a Taguchi matrix to identify optimal conditions .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction kinetics.
- Regioselectivity Control : Employ directing groups (e.g., nitro substituents) or microwave-assisted synthesis to favor C-3 pyrazole functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
